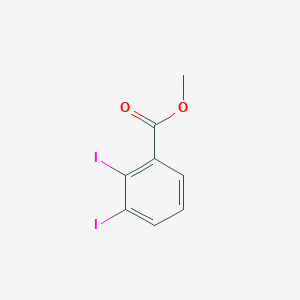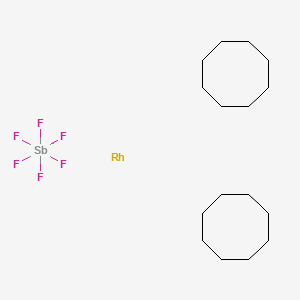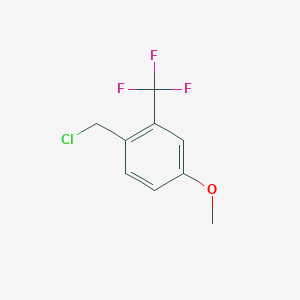
4-Methoxy-2-(trifluoromethyl)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C9H8ClF3O It is a derivative of benzyl chloride, where the benzene ring is substituted with a methoxy group at the fourth position and a trifluoromethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a benzyl alcohol through reduction.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Chlorination: The final step involves the chlorination of the benzyl alcohol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzaldehyde or 4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
4-Methoxy-2-(trifluoromethyl)benzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzyl chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl chloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)benzyl chloride: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-2-(trifluoromethyl)benzoyl chloride: Contains a carbonyl group instead of a methylene chloride group.
Uniqueness
4-Methoxy-2-(trifluoromethyl)benzyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H8ClF3O |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
XFBKUUQFEIZZQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


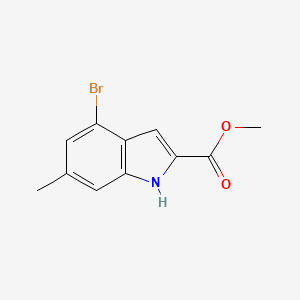
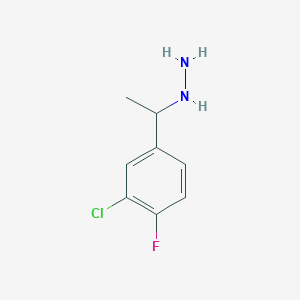
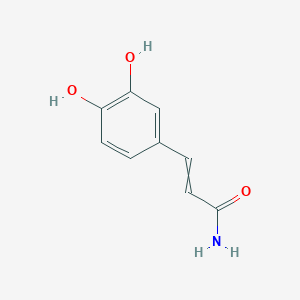
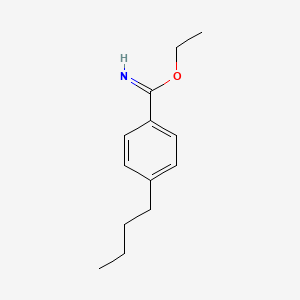
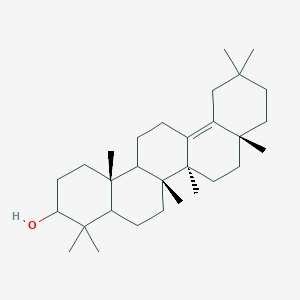
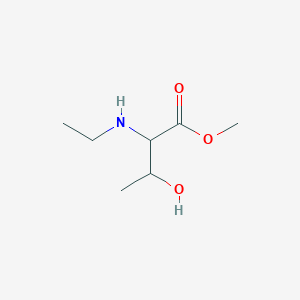
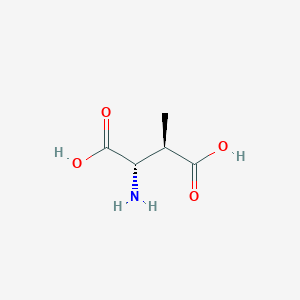
![1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)
